1-(Oxolan-2-yl)propan-2-one
CAS No.: 1073-73-0
Cat. No.: VC7935590
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1073-73-0 |
---|---|
Molecular Formula | C7H12O2 |
Molecular Weight | 128.17 g/mol |
IUPAC Name | 1-(oxolan-2-yl)propan-2-one |
Standard InChI | InChI=1S/C7H12O2/c1-6(8)5-7-3-2-4-9-7/h7H,2-5H2,1H3 |
Standard InChI Key | LHYVBWMBMGJLLI-UHFFFAOYSA-N |
SMILES | CC(=O)CC1CCCO1 |
Canonical SMILES | CC(=O)CC1CCCO1 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
1-(Oxolan-2-yl)propan-2-one features a tetrahydrofuran ring fused to a propan-2-one backbone. The THF ring adopts a puckered conformation, while the ketone group at the C2 position introduces polarity and reactivity. Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₂O₂ | |
Molecular Weight | 128.17 g/mol | |
LogP (Partition Coefficient) | 1.1445 | |
Polar Surface Area (PSA) | 26.3 Ų | |
Exact Mass | 128.08400 |
The compound’s SMILES representation (CC(=O)CC1CCCO1
) and InChIKey (LHYVBWMBMGJLLI-UHFFFAOYSA-N
) further clarify its connectivity and stereochemical features .
Spectroscopic Characteristics
-
NMR: The proton NMR spectrum exhibits signals for the THF ring protons (δ 1.6–2.1 ppm for methylene groups, δ 3.6–4.0 ppm for oxygen-adjacent protons) and the ketone carbonyl (δ 208–210 ppm in carbon NMR) .
-
IR: A strong absorption band near 1715 cm⁻¹ corresponds to the ketone C=O stretch.
Synthesis and Reaction Pathways
Primary Synthetic Routes
1-(Oxolan-2-yl)propan-2-one is synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. Notable methods include:
Jung and Floreancig’s Protocol (2006)
A 77% yield was achieved using cerium ammonium nitrate (CAN) as an oxidant in a radical cation fragmentation reaction . This method leverages homobenzylic ether intermediates to generate oxocarbenium ions, which are trapped by nucleophiles .
Hirano et al. (2002)
A palladium-catalyzed coupling of tetrahydrofuran derivatives with propan-2-one precursors yielded the compound with 66% efficiency .
Shono et al. (1987)
Electrochemical oxidation of THF derivatives in the presence of ketone precursors provided a 69% yield .
Reaction Dynamics
The ketone group participates in nucleophilic additions, while the THF ring undergoes ring-opening reactions under acidic or oxidative conditions. For example:
-
Grignard Reactions: The ketone reacts with organomagnesium reagents to form tertiary alcohols .
-
Oxidative Functionalization: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) mediates C–H bond activation, enabling carbocation formation for heterocycle synthesis .
Applications in Organic Synthesis
Intermediate in Natural Product Synthesis
The compound serves as a precursor in the synthesis of polyether antibiotics and terpenoids. For instance, it was utilized in the total synthesis of leucascandrolide A, a marine macrolide with antitumor activity .
Pharmaceutical Intermediates
1-(Oxolan-2-yl)propan-2-one is a key building block for:
-
Anticancer Agents: Its derivatives inhibit lysosomal phospholipase A2 (PLA2G15), a target in drug-induced phospholipidosis .
-
Antiviral Compounds: Functionalized analogs show activity against RNA viruses by interfering with viral replication machinery .
Material Science
The compound’s polar aprotic nature makes it a solvent in polymer chemistry, particularly in the synthesis of polyesters and polyurethanes .
Parameter | Value | Source |
---|---|---|
GHS Hazard Statements | H315, H319, H335 | |
Precautionary Measures | P261, P305+P351+P338 |
Recent Research Advancements
Catalytic Asymmetric Synthesis
Opalka et al. (2011) developed a chiral Lewis acid catalyst (e.g., BINOL-derived phosphoric acids) to enantioselectively form 1-(oxolan-2-yl)propan-2-one derivatives with >90% ee .
Biocatalytic Applications
Engineered lipases and ketoreductases have been employed to resolve racemic mixtures of the compound, enabling access to enantiopure intermediates for drug development .
Computational Studies
Density functional theory (DFT) calculations predict favorable transition states for its participation in Diels-Alder reactions, guiding the design of novel cycloadducts .
Future Directions
-
Green Chemistry: Developing solvent-free or aqueous-phase syntheses to enhance sustainability .
-
Drug Discovery: Screening derivatives for activity against neurodegenerative targets (e.g., tau protein aggregation in Alzheimer’s disease) .
-
Polymer Innovations: Incorporating the compound into biodegradable polymers for medical devices .
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